molecular formula C10H15ClO4 B13174679 Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Katalognummer: B13174679
Molekulargewicht: 234.67 g/mol
InChI-Schlüssel: VEDLUSLQTASZGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-methoxyphenol with a suitable spirocyclic precursor in the presence of a base and a chlorinating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted derivatives, oxo derivatives, alcohol derivatives, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of a chloro group and a methoxy group on the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C10H15ClO4

Molekulargewicht

234.67 g/mol

IUPAC-Name

methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-13-7-5-3-4-6-9(7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

VEDLUSLQTASZGE-UHFFFAOYSA-N

Kanonische SMILES

COC1CCCCC12C(O2)(C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.